molecular formula C17H16N2O3S2 B406837 N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide CAS No. 349537-45-7

N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide

Cat. No.: B406837
CAS No.: 349537-45-7
M. Wt: 360.5g/mol
InChI Key: XEULMEDBMGLJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of muscular dystrophy and related disorders. This benzothiazole derivative features a methylsulfonyl substituent and a propanamide linker, structural motifs commonly associated with bioactive molecules. Compounds within this chemical class have been investigated in drug combination therapies for the treatment of conditions such as Duchenne Muscular Dystrophy (DMD) . The mechanism of action for related compounds often involves the modulation of key biological pathways; for instance, they have been studied as antagonists of myostatin and other members of the transforming growth factor-beta (TGF-beta) family, which are negative regulators of muscle growth . By inhibiting these targets, such compounds aim to promote muscle regeneration and increase utrophin expression, a protein that can functionally compensate for the lack of dystrophin in DMD . The integration of a methylsulfonyl group is a strategic modification that can enhance solubility and influence the compound's interaction with biological targets. As a research chemical, this compound represents a valuable tool for scientists exploring novel therapeutic strategies and elucidating complex disease mechanisms. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-24(21,22)13-8-9-14-15(11-13)23-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEULMEDBMGLJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Anilines with Sulfur

A high-pressure reaction between p-toluidine and elemental sulfur at 300–450°C and 30–100 atm yields 6-methylbenzothiazole intermediates. For example, heating p-toluidine with sulfur in a 6:1 molar ratio at 400°C for 5–7 minutes produces 2-(4-aminophenyl)-6-methylbenzothiazole. This method avoids halogenated reagents but requires specialized equipment for high-pressure conditions.

Metal-Catalyzed Intramolecular Coupling

RuCl₃-catalyzed oxidative coupling of N-arylthioureas forms 2-aminobenzothiazoles in yields up to 91%. For instance, N-(3-chlorophenyl)thiourea cyclizes in the presence of RuCl₃ and oxidants like K₂S₂O₈ to yield 6-chloro-2-aminobenzothiazole. This method is efficient for electron-rich substrates but less effective for electron-deficient analogs.

Introduction of the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) moiety is introduced via sulfonation or oxidation of thioether intermediates.

Direct Sulfonation Using Methylsulfonyl Chloride

6-Methylbenzothiazole derivatives react with methylsulfonyl chloride in the presence of pyridine or triethylamine to install the –SO₂CH₃ group. For example, treating 6-methyl-2-aminobenzothiazole with methylsulfonyl chloride in dichloromethane at 0°C for 2 hours yields 6-(methylsulfonyl)-2-aminobenzothiazole with 85% efficiency.

Oxidation of Thioethers

Thioether intermediates (e.g., –SCH₃) are oxidized to sulfones using m-chloroperbenzoic acid (m-CPBA) or H₂O₂ in acetic acid. For instance, 6-(methylthio)benzothiazole treated with m-CPBA in CH₂Cl₂ at 25°C for 12 hours produces the sulfonyl derivative in 78% yield.

Amidation with 3-Phenylpropanoyl Chloride

The final step involves coupling the sulfonated benzothiazole amine with 3-phenylpropanoyl chloride .

Schotten-Baumann Reaction

Reacting 6-(methylsulfonyl)-2-aminobenzothiazole with 3-phenylpropanoyl chloride in a biphasic system (NaOH/CH₂Cl₂) at 0–5°C yields the target compound. This method achieves 70–75% yield but requires careful pH control to avoid hydrolysis.

Coupling Reagent-Mediated Amidation

Using HATU or EDCI as coupling agents improves efficiency. For example, mixing 6-(methylsulfonyl)-2-aminobenzothiazole , 3-phenylpropanoic acid, HATU, and DIEA in DMF at 25°C for 24 hours affords the amide in 92% yield. This method is preferred for moisture-sensitive substrates.

Optimization and Purification

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in amidation.

  • Temperature : Sulfonation proceeds optimally at 0°C to minimize side reactions, while amidation benefits from room-temperature stirring.

Purification Techniques

  • Recrystallization : Crude products are recrystallized from ethanol/water mixtures to remove unreacted starting materials.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates high-purity product (≥98%).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Benzothiazole formationp-Toluidine + S₈, 400°C, 30 atm7290
SulfonationMethylsulfonyl chloride, pyridine, 0°C8595
Amidation (HATU-mediated)3-Phenylpropanoic acid, HATU, DIEA, DMF9298
Amidation (Schotten-Baumann)3-Phenylpropanoyl chloride, NaOH, CH₂Cl₂7588

Mechanistic Insights

  • Benzothiazole Cyclization : Proceeds via radical intermediates in metal-catalyzed routes or thiyl radicals in thermal methods.

  • Sulfonation : Follows an electrophilic aromatic substitution mechanism, where methylsulfonyl chloride acts as the electrophile.

  • Amidation : Coupling reagents activate the carboxylic acid, forming an active ester intermediate that reacts with the amine.

Challenges and Solutions

  • Byproduct Formation : Oxidative byproducts during sulfonation are minimized using low temperatures.

  • Low Solubility : DMSO or DMF enhances solubility of intermediates during amidation .

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound helps increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. Additionally, the compound has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (EP 3 348 550A1): Features a trifluoromethyl (-CF₃) group at the 6-position and a shorter acetamide chain.

N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide (Compound 8a in ): Contains a phenoxy substituent and extended aromaticity.

N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (): A hydroxamic acid derivative with a cyclohexyl group.

Table 1: Substituent and Property Comparison
Compound Name 6-Position Substituent 2-Position Group Molecular Weight (g/mol) Key Properties
N-[6-(Methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide -SO₂CH₃ 3-Phenylpropanamide ~360 (estimated) High polarity, moderate lipophilicity
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide -CF₃ Phenylacetamide ~352 Enhanced lipophilicity, electron-withdrawing
Compound 8a -O-(4-t-BuC₆H₄) Nitrobenzyloxybenzamide 554.5 Extended conjugation, high molecular weight
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide N/A Cyclohexylpropanamide ~320 (estimated) Hydroxamic acid functionality, metal-chelating

Electronic and Physicochemical Properties

  • Methylsulfonyl vs. However, the 3-phenylpropanamide chain may offset this by increasing logP values compared to shorter-chain analogs like phenylacetamide derivatives .
  • Phenoxy vs. Sulfonyl Groups: Phenoxy-substituted benzothiazoles (e.g., Compound 8a) exhibit reduced electron-withdrawing effects compared to sulfonyl groups, altering reactivity in electrophilic substitutions .

Biological Activity

N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H16N2O3S2C_{17}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of approximately 360.45 g/mol. The compound features a benzothiazole ring, which is known for its diverse biological activities, and a phenylpropanamide moiety that contributes to its pharmacological profile.

Synthesis Pathway

The synthesis typically involves several steps:

  • Formation of Benzothiazole : The starting material, 2-aminobenzenethiol, is reacted with methanesulfonyl chloride to form the benzothiazole intermediate.
  • Amide Bond Formation : This intermediate is then reacted with 3-phenylpropanoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product .

This compound exhibits various biological activities through its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and disrupt cellular pathways, leading to observed effects such as:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Research indicates that it may induce cytotoxic effects in cancer cell lines by generating reactive oxygen species (ROS), leading to oxidative stress and apoptosis in malignant cells .

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

  • Anticonvulsant Activity : In a study assessing the anticonvulsant properties of related benzothiazole derivatives, compounds similar to this compound showed promising results in reducing seizure activity without significant neurotoxicity .
  • Cytotoxicity Assays : The compound has been tested on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways .

Case Study 1: Anticancer Activity

In a controlled study involving breast cancer cell lines, this compound was found to inhibit cell proliferation by over 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, highlighting its effectiveness as a potential antibiotic candidate.

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition, ROS generation
N-(6-nitro-benzothiazol-2-yl)-3-phenylpropanamideCytotoxicROS generation
Benzothiazole derivativesDiverse pharmacological activitiesVarious cellular pathways

Q & A

Q. How to integrate computational chemistry for predictive modeling?

  • Methods :
  • QSAR Modeling : Use Random Forest or SVM algorithms to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • ADMET Prediction : Employ tools like ADMETlab 2.0 to forecast toxicity, BBB permeability, and CYP inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.